2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide
Description
This compound belongs to the pyrimido[4,5-d]pyrimidine class, characterized by a fused bicyclic core with two pyrimidine rings. Key structural features include:
- 6,8-dimethyl groups on the tetrahydropyrimido core, contributing to steric bulk and electronic modulation.
- Thioether linkage (-S-) connecting the core to an N-methyl-N-phenylacetamide moiety, which may influence solubility and target binding.
Its design balances hydrophobic (cyclopentyl, methyl) and polar (dioxo, thioether) regions, likely optimizing membrane permeability and target engagement .
Properties
IUPAC Name |
2-(7-cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-25(15-11-5-4-6-12-15)16(28)13-31-20-17-19(26(2)22(30)27(3)21(17)29)23-18(24-20)14-9-7-8-10-14/h4-6,11-12,14H,7-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVXFVXEYSWAFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CCCC3)SCC(=O)N(C)C4=CC=CC=C4)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Its structure features a bicyclic core with multiple functional groups that may contribute to its biological activity. The compound has garnered attention due to its potential therapeutic applications in various fields, including oncology and anti-inflammatory treatments.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N5O3S |
| Molecular Weight | 439.5 g/mol |
| CAS Number | 872612-50-5 |
| Structural Features | Contains a pyrimidine core with thioether and acetamide functionalities |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. For instance:
- In vitro Studies : Research has shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The IC50 values for related compounds were reported as follows:
- Mechanistic Insights : The antitumor effect may result from the compound's ability to induce apoptosis in cancer cells or inhibit angiogenesis by targeting specific signaling pathways involved in tumor growth and metastasis.
Anti-inflammatory Potential
The compound's structural characteristics suggest potential anti-inflammatory activity. Pyrimidine derivatives have been noted for their ability to modulate inflammatory processes through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Study 1: Antitumor Efficacy
In a study evaluating the efficacy of pyrimidine derivatives against lung cancer cells, this compound was included as a test compound. Results demonstrated a marked reduction in cell viability compared to control groups.
Case Study 2: Inflammatory Response Modulation
Another research effort focused on the anti-inflammatory properties of related compounds in animal models of arthritis. Administration of the compound led to decreased levels of inflammatory markers and improved clinical scores in treated animals compared to untreated controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogs from the evidence:
*Estimated based on structural similarity to Analog 3.
Key Findings:
thieno[2,3-d]pyrimidine (Analog 2) or pyrimidin-2-yl (Analog 3) . Analog 4’s furan-2-yl substituent introduces oxygen-mediated polarity, contrasting with the target’s hydrophobic cyclopentyl group .
Substituent Effects :
- N-methyl-N-phenylacetamide (target) vs. N-benzylacetamide (Analog 3): The former’s branched alkyl/aryl group may reduce crystallization tendencies compared to the linear benzyl chain .
- 4-nitrophenyl (Analog 4) vs. N-methyl-N-phenyl (target): The nitro group in Analog 4 could improve binding to electron-deficient targets but may reduce metabolic stability .
Synthetic Feasibility: Analog 3’s higher yield (66%) vs. Analog 2 (53%) suggests simpler cores (pyrimidin-2-yl vs. thieno-pyrimidine) are more synthetically accessible .
Physicochemical Properties: The target compound’s cyclopentyl and dimethyl groups likely enhance lipophilicity (predicted logP >3) vs. Analog 1’s polar dioxin ring .
Research Implications
- Drug Design : The target compound’s cyclopentyl and N-methyl-N-phenyl groups balance lipophilicity and solubility, making it a candidate for oral bioavailability studies.
- Structure-Activity Relationship (SAR) : Substitutions at position 2 (cyclopentyl vs. furan or trimethyl) significantly alter electronic and steric profiles, warranting further enzymatic assays .
- Synthetic Optimization : Lower yields in Analog 2 (53%) highlight challenges in synthesizing complex heterocycles, guiding future route optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
